Boc-eda-ET hcl

Description

Significance in Contemporary Organic Synthesis

In the realm of modern organic synthesis, the utility of a molecule is often defined by its ability to participate in a wide array of chemical transformations with high selectivity and efficiency. Boc-eda-ET HCl excels in this regard, primarily serving as a valuable precursor for the introduction of an ethylenediamine (B42938) moiety into a target structure. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a free secondary amine for further functionalization.

This differential reactivity between the two amine groups is the cornerstone of its application. Chemists can leverage the primary amine in nucleophilic substitution or addition reactions, amide bond formations, or reductive aminations, while the Boc-protected amine remains inert. Once the desired transformations at the primary amine are complete, the Boc group can be cleaved to reveal the secondary amine, opening up another avenue for chemical modification. This stepwise approach is fundamental in the synthesis of unsymmetrical diamines and polyamine-containing structures, which are prevalent in various natural products and synthetic targets.

The ethylenediamine scaffold itself is a key structural motif in coordination chemistry, capable of forming stable chelate complexes with a variety of metal ions. The ability to introduce this functionality in a controlled manner makes this compound a useful reagent in the development of novel catalysts, metal-organic frameworks (MOFs), and other functional materials.

Role in Medicinal Chemistry and Pharmaceutical Development

The structural attributes of this compound make it particularly relevant in the field of medicinal chemistry, where the precise arrangement of atoms and functional groups is critical for biological activity. The ethylene (B1197577) glycol-like spacer inherent in its design is a common feature in many successful drug candidates, as it can improve pharmacokinetic properties such as solubility and metabolic stability.

Furthermore, the diamine motif is a common feature in a wide range of pharmacologically active compounds, including certain classes of antihistamines, antibiotics, and antiviral agents. The ability to use this compound as a building block allows for the systematic exploration of the structure-activity relationship (SAR) of new drug candidates. By incorporating this moiety, medicinal chemists can fine-tune the polarity, basicity, and conformational flexibility of a molecule to optimize its interaction with a biological target.

Recent advancements in drug discovery have also seen the rise of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The flexible and hydrophilic nature of linkers derived from building blocks like this compound can be advantageous in optimizing the ternary complex formation that is essential for PROTAC activity.

Broader Applications in Chemical Sciences

Beyond its applications in organic synthesis and medicinal chemistry, this compound and related compounds have found utility in other areas of the chemical sciences. In materials science, for example, the diamine functionality can be used to cross-link polymers, leading to the formation of hydrogels and other soft materials with tunable properties. axispharm.com These materials can have applications in areas such as tissue engineering, controlled-release drug delivery, and environmental remediation. axispharm.com

The ability of the ethylenediamine core to chelate metals also extends its use to the development of sensors and imaging agents. By attaching a fluorescent reporter molecule to one of the amine groups and a metal-binding ligand to the other, it is possible to create a system that signals the presence of a specific metal ion through a change in its fluorescent properties.

Moreover, the primary amine of this compound can be immobilized on a solid support, such as silica (B1680970) gel or a polymer resin. The resulting material can then be used as a scavenger resin to remove excess electrophiles from a reaction mixture or as a solid-phase synthesis support for the construction of combinatorial libraries of small molecules. This approach can greatly simplify purification procedures and facilitate the discovery of new compounds with desired properties.

The versatility of this compound as a bifunctional building block ensures its continued relevance across multiple disciplines within the chemical sciences, from the synthesis of life-saving medicines to the development of advanced functional materials.

Chemical Compound Information

| Compound Name | Synonyms |

| This compound | tert-butyl N-(2-aminoethyl)-N-ethylcarbamate hydrochloride |

| N-Boc,N'-ethyl-1,2-ethylenediamine hydrochloride iris-biotech.de | |

| tert-butoxycarbonyl-N-ethyl-ethylenediamine hydrochloride | |

| Antibody-Drug Conjugates | ADCs |

| Proteolysis Targeting Chimeras | PROTACs |

| Metal-Organic Frameworks | MOFs |

Physicochemical Properties of a Related Compound: N-Boc,N-ethyl-1,2-ethylene diamine hydrochloride

| Property | Value | Reference |

| CAS Number | 105628-63-5 | chemimpex.com |

| Molecular Formula | C9H20N2O2·HCl | chemimpex.com |

| Molecular Weight | 224.73 g/mol | scbt.com |

| Appearance | White crystalline powder | chemimpex.com |

| Melting Point | 101-109 °C | chemimpex.com |

| Purity | ≥ 99% (Titration) | chemimpex.com |

| Storage Conditions | 0-8 °C | chemimpex.com |

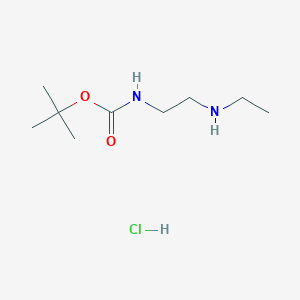

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZIICLGNPRBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Boc Eda Et Hcl

Strategies for the Preparation of Boc-eda-ET HCl

The synthesis of this compound is a multi-step process that hinges on the precise control of reactivity at the two nitrogen atoms of the ethylenediamine (B42938) core. This requires a robust protective group strategy coupled with selective alkylation methods.

Reductive Alkylation Approaches

Reductive amination or alkylation is a cornerstone method for synthesizing compounds like this compound. researchgate.net This process typically involves two main steps: the formation of an imine or Schiff base, followed by its reduction to an amine.

A plausible synthetic route begins with mono-Boc-protected ethylenediamine (Boc-EDA). This precursor, which has one free primary amine, can undergo a reductive amination reaction with acetaldehyde (B116499). The primary amine of Boc-EDA reacts with acetaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. harvard.eduacs.org This method is particularly effective because these borohydride (B1222165) reagents are mild enough not to cleave the Boc protecting group while efficiently reducing the imine. This approach directly installs the ethyl group onto one of the nitrogen atoms, leading to the N-ethylated product. researchgate.net The final step involves treating the resulting N-Boc-N'-ethyl-ethylenediamine free base with hydrochloric acid to yield the stable hydrochloride salt, this compound.

Role of Protective Group Strategies in the Synthesis of this Compound

Protective group chemistry is fundamental to the synthesis of asymmetrically substituted diamines like this compound. organic-chemistry.org Ethylenediamine is a symmetrical molecule with two identical and highly reactive primary amine groups. who.int Attempting to directly mono-ethylate ethylenediamine would likely result in a mixture of unreacted starting material, the desired mono-ethylated product, and the di-ethylated byproduct, leading to low yields and difficult purification.

To overcome this, a protective group strategy is employed. organic-chemistry.org One amine is "masked" with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal for this purpose because it is stable under a wide range of nucleophilic and basic conditions but can be readily removed under acidic conditions. organic-chemistry.org This process of selective protection is crucial. By reacting ethylenediamine with a controlled amount of di-tert-butyl dicarbonate (B1257347) (Boc₂O), mono-Boc-ethylenediamine (Boc-EDA) can be synthesized. rsc.org With one amine protected, the remaining free primary amine is available for selective modification, such as the reductive amination described previously. nih.gov This strategy, where different functional groups are distinguished by using a protecting group that can be removed under specific conditions, is a key concept in multi-step organic synthesis. organic-chemistry.orgrsc.org

Optimization of Reaction Conditions for High Purity and Yield in this compound Production

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. The production of mono-protected diamines can be challenging, as the formation of unprotected, mono-protected, and di-protected products is often a competing process. sigmaaldrich.com

Key factors for optimization include:

Stoichiometry : The molar ratio of reagents is critical. In the initial Boc-protection step, using a precise equivalent of Boc₂O (or a slight excess of the diamine) is necessary to maximize the formation of the mono-protected product and minimize the di-protected byproduct. sigmaaldrich.comresearchgate.net

Solvent and Base : The choice of solvent can significantly influence reaction outcomes. For the Boc protection, solvents like dichloromethane (B109758) or methanol (B129727) are often used. derpharmachemica.com In the subsequent reductive amination, the solvent must be compatible with both the imine formation and the reducing agent.

Temperature and Reaction Time : Controlling the temperature helps to manage the reaction rate and prevent side reactions. Low temperatures are often favored during the addition of reactive reagents. Reaction times must be monitored to ensure complete conversion without the degradation of products or starting materials. acs.org

Purification : After the synthesis of the free base, purification by methods like column chromatography may be necessary to remove any unreacted starting materials or byproducts before the final salt formation. The precipitation of the hydrochloride salt by treating the purified base with HCl in a solvent like dioxane or isopropanol (B130326) is a final purification step that often yields a clean, crystalline product. ijntse.comresearchgate.net

| Parameter | Considerations for Optimization | Impact on Purity and Yield |

| Reagent Stoichiometry | Precise control of the Boc₂O to ethylenediamine ratio. sigmaaldrich.com | Prevents over-protection (di-Boc formation) and maximizes mono-Boc product yield. |

| Solvent Choice | Must ensure solubility of all reactants and intermediates. | A good solvent can improve reaction rates and prevent precipitation/blockage in flow systems. sigmaaldrich.com |

| Temperature Control | Reactions often initiated at 0°C, then allowed to proceed at room temperature. rsc.org | Minimizes side reactions and decomposition of thermally sensitive intermediates. |

| Work-up & Purification | Aqueous washes, extraction, and chromatography. derpharmachemica.com | Crucial for removing impurities before final salt formation, ensuring high product purity. |

| Salt Formation | Use of HCl in a suitable solvent like dioxane or isopropanol. ijntse.comresearchgate.net | Provides a stable, solid, and often highly pure final product. |

Utilization of this compound as a Key Synthetic Intermediate

The specific arrangement of functional groups in this compound makes it a valuable and versatile tool in synthetic chemistry, particularly in the construction of larger, more complex molecules. chemimpex.comchemimpex.com

Building Block in Complex Molecule Construction

This compound is classified as a synthetic "building block," a molecule that can be readily incorporated into a larger structure. chemimpex.comchemicalbook.com Its utility stems from its bifunctional nature. The molecule possesses a secondary amine that can readily participate in nucleophilic reactions (such as acylation or further alkylation), while the other nitrogen atom remains protected as a Boc-carbamate. smolecule.com

This allows for a sequential and controlled approach to synthesis. Chemists can first perform reactions at the secondary amine. Subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then undergo a different set of chemical transformations. This stepwise functionalization is essential in fields like medicinal chemistry for the synthesis of bioactive compounds and potential drug candidates, including those targeting neurological disorders. chemimpex.comchemimpex.com The compound also finds use in materials science for creating specialty polymers and functional materials. chemimpex.com

Facilitation of Selective Amine Modifications

The core utility of this compound lies in its ability to facilitate selective modifications of the ethylenediamine scaffold. chemimpex.com The Boc group effectively deactivates the nitrogen it is attached to, rendering it non-nucleophilic under most conditions used to modify the free secondary amine. organic-chemistry.org

This differential reactivity is a powerful tool for chemists. It allows for the introduction of two different functional groups onto the two nitrogens of the ethylenediamine core in a planned sequence. For example, the secondary amine can be acylated with a carboxylic acid, and then, after Boc deprotection, the newly freed primary amine can be reacted with a different electrophile. This capability is highly valuable in the construction of compound libraries for drug discovery, in peptide synthesis, and in bioconjugation, where molecules are linked to enhance drug delivery or create diagnostic tools. chemimpex.comchemimpex.comchemimpex.com

Boc Eda Et Hcl in Advanced Medicinal Chemistry and Drug Discovery

Intermediate in Pharmaceutical Agent Synthesis

Boc-eda-ET HCl and its structural analogs serve as crucial intermediates in the synthesis of a wide array of pharmaceutical agents. chemimpex.comchemimpex.com The presence of the Boc-protected amine allows for a stepwise synthetic strategy, where one nitrogen atom can be selectively functionalized while the other remains protected. researchgate.net This protected diamine structure is instrumental in building complex molecular architectures required for therapeutic applications. chemimpex.com

A significant area of application for Boc-protected ethylenediamines is in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.comchemimpex.com These compounds are used as foundational building blocks to synthesize more complex molecules that are evaluated as potential drug candidates for conditions such as Parkinson's disease. The ethylenediamine (B42938) spacer provides a flexible linker within the target molecule, which can be critical for achieving the desired interaction with biological targets in the central nervous system. Research has also pointed towards its use in creating potential treatments for Huntington's disease-like symptoms. researchgate.net

The synthesis of novel bioactive compounds is a cornerstone of drug discovery, and versatile intermediates like this compound are highly valued in this process. chemimpex.comchemimpex.com Its structure facilitates the introduction of specific amine functionalities, which are essential for the biological activity of many drugs. chemimpex.com Researchers utilize these building blocks to prepare diverse libraries of compounds for screening and to study structure-activity relationships, which helps in optimizing the efficacy of new drug candidates. chemimpex.com The compound is also used in the synthesis of peptide-based therapeutics, where it acts as a structural component to create novel drugs with potentially enhanced selectivity. chemimpex.com

Development of Drug Candidates Targeting Neurological Disorders

Applications in Bioconjugation and Drug Delivery Systems

The unique properties of this compound make it suitable for advanced applications in bioconjugation and the design of sophisticated drug delivery systems. chemimpex.com Bioconjugation involves linking a biomolecule, such as an antibody or enzyme, to another molecule, like a drug or an imaging agent, to create a single functional hybrid.

The primary utility of this compound in bioconjugation lies in its dual amine functionality, which is temporarily masked by the Boc group. chemimpex.comchemimpex.com The Boc group is stable under many reaction conditions but can be selectively removed using acid, often HCl in dioxane. researchgate.netresearchgate.net This allows the now-free amine to be coupled to another molecule. This process enables the precise, stepwise attachment of biomolecules to drugs, surfaces, or diagnostic agents, which is fundamental for creating effective bioconjugates. chemimpex.comchemimpex.comchemimpex.com The ethylenediamine portion of the molecule serves as a short, flexible spacer or linker, which can be important for maintaining the biological activity of the conjugated molecules. iris-biotech.de

This compound is a valuable tool in the development of targeted therapies, which are designed to deliver drugs specifically to diseased cells or tissues, thereby increasing efficacy and reducing side effects. chemimpex.com By using this compound as a linker, a potent therapeutic agent can be conjugated to a targeting moiety, such as an antibody that recognizes a protein on the surface of cancer cells. This approach is central to creating antibody-drug conjugates (ADCs) and other targeted delivery systems. tudublin.ie Furthermore, related ethylenediamine (EDA) linkers have been used in dendrimer-based conjugates for delivering genetic material and in the formulation of nanoparticles for magnetic resonance imaging (MRI). google.comgoogle.com

Mechanistic Investigations and Reaction Pathways Involving Boc Eda Et Hcl

Acid-Labile Nature of the Boc Protecting Group and its Deprotection in Boc-eda-ET HCl

The Boc group is known for its sensitivity to acidic conditions, a property that allows for its selective removal in the presence of other protecting groups. organic-chemistry.orgwikipedia.org This acid lability is the basis for its widespread use in protecting amine functionalities. organic-chemistry.orgnih.gov

Deprotection Mechanisms via Acidic Conditions (e.g., HCl)

The deprotection of a Boc-protected amine using a strong acid like hydrochloric acid (HCl) proceeds through a well-established mechanism. commonorganicchemistry.comyoutube.com The process is initiated by the protonation of the carbonyl oxygen of the Boc group. commonorganicchemistry.comtotal-synthesis.com This is followed by the loss of the stable tert-butyl cation, which results in the formation of a carbamic acid intermediate. commonorganicchemistry.comtotal-synthesis.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.comtotal-synthesis.com In the presence of HCl, the newly liberated amine is protonated, forming the corresponding hydrochloride salt. commonorganicchemistry.com

General Mechanism of Acid-Catalyzed Boc Deprotection:

Protonation: The tert-butyl carbamate (B1207046) is protonated by the acid.

Formation of Carbamic Acid: The protonated intermediate loses a tert-butyl cation to form a carbamic acid.

Decarboxylation: The carbamic acid decomposes, releasing carbon dioxide.

Formation of Amine Salt: The resulting free amine is protonated by the acid to form the amine salt.

This mechanism highlights the importance of the stability of the resulting tert-butyl cation, which can be trapped by nucleophiles present in the reaction mixture. wikipedia.orgtotal-synthesis.com

Influence of Scavenging Agents and Reaction Environment on Boc-Deprotection

The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate or solvent. wikipedia.org To mitigate these side reactions, "scavengers" are often added to the reaction mixture. wikipedia.org Common scavengers include anisole (B1667542) and thioanisole, which are sufficiently nucleophilic to trap the tert-butyl cation. wikipedia.org

The choice of solvent and the concentration of the acid are also critical factors. Dichloromethane (B109758) (DCM) is a common solvent for trifluoroacetic acid (TFA) mediated deprotection. wikipedia.orggoogle.com For HCl-mediated deprotection, solvents like methanol (B129727), ethyl acetate, and dioxane are frequently used. wikipedia.orgnih.govresearchgate.net Using a solution of 4M HCl in dioxane is an effective method for the fast and selective deprotection of various Boc-protected amino acids and peptides. researchgate.net The reaction environment, including temperature and reaction time, must be carefully controlled to ensure complete deprotection while minimizing side product formation. For instance, some deprotections are carried out at room temperature, while others may require gentle heating. wikipedia.orgresearchgate.net

Selective Cleavage Strategies for N-Boc-Protected Amine Derivatives

The selective removal of the Boc group in the presence of other acid-sensitive or protecting groups is a key challenge in complex molecule synthesis. This is often referred to as an orthogonal protecting group strategy. organic-chemistry.org For example, the Boc group can be removed with acid while a Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, remains intact. organic-chemistry.org

Several strategies have been developed to achieve selective Boc deprotection:

Varying Acid Strength and Concentration: Milder acidic conditions can sometimes be used to selectively cleave a Boc group in the presence of more robust acid-labile groups. google.com For example, different concentrations of TFA in DCM can be employed. google.com

Alternative Lewis and Protic Acids: Besides HCl and TFA, other acids like aluminum chloride (AlCl₃) can be used for selective cleavage. wikipedia.org Protic ionic liquids have also been shown to be effective catalysts for the hydrolytic cleavage of the N-Boc group. researchgate.net

Non-Acidic Methods: To avoid acidic conditions altogether, methods using reagents like oxalyl chloride in methanol have been developed for mild and selective N-Boc deprotection. nih.govrsc.org This method is particularly useful for substrates containing other acid-labile functionalities. nih.govrsc.org Thermolytic cleavage, by simply heating the N-Boc compound, has also been reported for certain substrates like indoles and pyrroles. researchgate.net

Table 1: Comparison of Selected N-Boc Deprotection Methods

| Reagent/Condition | Substrate Scope | Key Advantages | Reference(s) |

|---|---|---|---|

| HCl in organic solvent | Broad (aliphatic, aromatic amines) | Readily available, effective | wikipedia.orgnih.govresearchgate.net |

| Trifluoroacetic acid (TFA) | Broad, especially in peptide synthesis | Strong acid, efficient deprotection | wikipedia.orgtotal-synthesis.comgoogle.com |

| Oxalyl chloride in methanol | Structurally diverse compounds | Mild, tolerant of acid-labile groups | nih.govrsc.org |

| Montmorillonite K10 | Aromatic N-Boc amines | Selective for aromatic over aliphatic | researchgate.net |

| Thermolysis | N-Boc indoles and pyrroles | No acid, base, or solvent required | researchgate.net |

Electron Donor-Acceptor (EDA) Complex Formation in Related Reaction Systems

Electron donor-acceptor (EDA) complexes, also known as charge-transfer complexes, are formed through weak interactions between an electron-donating molecule and an electron-accepting molecule. These complexes can be activated by thermal or photochemical means to initiate chemical transformations.

Kinetic and Spectroscopic Analysis of EDA Complexes

The formation of EDA complexes is often characterized by the appearance of a new absorption band in the UV-Vis spectrum, which is red-shifted compared to the absorbances of the individual donor and acceptor molecules. acs.org This charge-transfer band provides spectroscopic evidence for the existence of the complex. acs.org Kinetic studies, such as those using the temperature-jump technique, can be employed to determine the rate constants of association and dissociation of the EDA complex. researchgate.net

NMR spectroscopy and X-ray crystallography can also provide valuable insights into the structure and nature of EDA complexes. nih.govescholarship.orgacs.org For instance, X-ray analysis has been used to fully characterize visible-light-absorbing EDA complexes, confirming their role in photochemical reactions. nih.gov

Role in Photoactive Chemical Transformations

EDA complexes play a crucial role in a variety of photoactive chemical transformations, enabling reactions to proceed under mild conditions, often using visible light as an energy source. nih.gov Upon absorption of light, an intracomplex single electron transfer (SET) can occur, generating radical ions that can initiate subsequent chemical reactions. acs.orgrsc.org This strategy has been successfully applied in various synthetic transformations, including:

Perfluoroalkylation Reactions: EDA complexes formed between bases and perfluoroalkyl iodides can be photochemically activated to generate perfluoroalkyl radicals for C-C bond formation.

Radical Cascade Reactions: Catalytic amounts of a donor and an additive can form a photoactive EDA complex that generates hydrogen atom transfer (HAT) agents, which in turn can initiate radical cascade reactions. nih.gov

C-S Bond Formation: The charge-transfer interaction between an electron-rich thiolate and an electron-poor aryl halide can form an EDA complex that facilitates C-S bond formation upon photoactivation. nih.gov

α-Alkylation of Aldehydes: Chiral enamines, formed from aldehydes and secondary amine catalysts, can form photoactive EDA complexes with electron-poor organic halides, leading to enantioselective α-alkylation. escholarship.org

The ability to generate reactive radical species from closed-shell precursors under mild, visible-light irradiation makes EDA complex photochemistry a powerful tool in modern organic synthesis. acs.org

Catalytic Applications and Ligand Chemistry of this compound Derivatives

There is no available information on the use of this compound or its derivatives in catalytic processes. The potential for this compound to act as a precursor to catalytically active ligands has not been explored in the reviewed literature.

Formation of Stable Metal Ion Complexes

No studies have been found that report the synthesis, characterization, or stability constants of metal ion complexes formed with this compound or its deprotected amine counterpart. The coordination behavior of this ligand with various metal ions remains uninvestigated.

Utility in Coordination Chemistry

The utility of this compound as a ligand in coordination chemistry is not documented. There are no published examples of coordination compounds or materials synthesized using this molecule as a building block.

Boc Eda Et Hcl in Peptide Chemistry and Peptidomimetics

Role as a Protecting Group in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is essential to prevent unwanted side reactions at reactive functional groups, such as the amino terminus and amino acid side chains. biosynth.com The tert-Butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions. bzchemicals.com Boc-eda-ET HCl serves as a unique building block where the Boc group provides temporary protection to one of the amino groups, allowing the other (in this case, the ethylamino group) to be available for conjugation or further modification. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, where a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support. slideshare.net The Boc protection strategy, one of the original and still relevant methods in SPPS, involves the use of the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain. peptide.comchempep.com

In the context of SPPS, a molecule like this compound can be incorporated into a peptide sequence to introduce a flexible linker or a non-natural building block. The free secondary amine can be coupled to the growing peptide chain, while the Boc-protected primary amine remains shielded. The Boc group is typically removed using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose a new primary amine for further elongation of the peptide chain or for subsequent modification. chempep.com This process of deprotection and coupling is repeated until the desired sequence is achieved. peptide.com

While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of shorter peptides or peptide fragments. In this approach, all reactions are carried out in a homogeneous solution phase. The principles of protecting group chemistry are the same as in SPPS. Boc-protected amino acids and building blocks like this compound are fundamental reagents. slideshare.net

In solution-phase synthesis, this compound can be used to introduce an ethylenediamine (B42938) spacer. The Boc group ensures that only one of the amino groups reacts, preventing polymerization or undesired side reactions. After coupling, the Boc group can be selectively removed to allow for further elaboration of the molecule. The purification of intermediates after each step is a critical aspect of solution-phase synthesis.

Orthogonality in protecting group strategies is a crucial concept in complex chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.de The two most common protecting group strategies in SPPS are the Boc/Bzl (benzyl) and the Fmoc/tBu (tert-butyl) strategies. peptide.com

The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with a piperidine (B6355638) solution. bzchemicals.com This difference in cleavage conditions makes the Boc and Fmoc groups orthogonal to each other. iris-biotech.de This orthogonality is highly advantageous in the synthesis of complex peptides, such as branched or cyclic peptides, where different parts of the molecule need to be deprotected at different stages. uv.es

A building block like this compound can be used in a synthetic strategy that also employs Fmoc-protected amino acids. For instance, the Boc-protected amine of this compound can be retained while Fmoc groups on other parts of the molecule are removed under basic conditions. Subsequently, the Boc group can be cleaved under acidic conditions without affecting acid-stable protecting groups. This allows for precise control over the synthetic route. Some advanced strategies even utilize "safety-catch" linkers that are compatible with both Boc and Fmoc chemistries, further expanding the synthetic possibilities. mdpi.comresearchgate.netnih.gov

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in SPPS

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM) peptide.com | Base (e.g., 20-50% piperidine in DMF) bzchemicals.com |

| Side-Chain Protection | Benzyl (B1604629) (Bzl) based groups | tert-Butyl (tBu) based groups |

| Final Cleavage from Resin | Strong acid (e.g., HF, TFMSA) peptide.com | Moderate acid (e.g., TFA) iris-biotech.de |

| Orthogonality | Not fully orthogonal (both Boc and Bzl are acid-labile) peptide.com | Fully orthogonal (Fmoc is base-labile, tBu is acid-labile) iris-biotech.de |

| Advantages | Useful for hydrophobic peptides and certain modifications. researchgate.net | Milder cleavage conditions, suitable for acid-sensitive peptides. iris-biotech.de |

Solution-Phase Peptide Synthesis Approaches

Synthesis of Peptide-Based Therapeutics and Analogues utilizing this compound

The versatility of this compound extends to its use in the synthesis of modified peptides and peptidomimetics for therapeutic applications. chemimpex.comchemimpex.com By introducing non-natural linkers and building blocks, chemists can design molecules with improved properties such as enhanced stability, better bioavailability, and novel biological activities.

The synthesis of complex peptide architectures, including cyclic peptides, branched peptides, and peptide conjugates, often requires specialized building blocks and orthogonal protecting group strategies. uv.es this compound, with its mono-protected diamine structure, is well-suited for such applications.

For example, it can be used as a linker to cyclize a peptide chain. The free amine can be coupled to the C-terminus of a linear peptide, and after deprotection of the Boc group, the newly exposed primary amine can be reacted with the N-terminus to form a cyclic structure. It can also be used to attach other molecules, such as fatty acids, carbohydrates, or cytotoxic drugs, to a peptide, creating sophisticated bioconjugates.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as resistance to enzymatic degradation. core.ac.uk The incorporation of non-peptidic elements, such as the ethylenediamine spacer from this compound, is a common strategy in the design of peptidomimetics.

Research has shown that Boc-protected diamines can be used to synthesize peptidomimetics containing urea (B33335) or alkylurea units instead of amide bonds. researchgate.net These modifications can alter the hydrogen bonding properties and conformational flexibility of the molecule, potentially leading to enhanced binding to biological targets. researchgate.netuky.edu For example, Boc-protected diaminoalkanes have been used in the solid-phase synthesis of enkephalin analogues with modified backbones. researchgate.net The use of building blocks like this compound allows for the systematic exploration of structure-activity relationships in the development of novel peptidomimetic drugs. gla.ac.uk Studies have demonstrated the synthesis of various peptidomimetics, such as 2-hydroxy-1,3-ethyl-diamines, using polymer-bound Boc-linkers, highlighting the utility of this approach. 5z.comnih.gov

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-t-Butyloxycarbonyl-N'-ethyl-1,2-ethylenediamine hydrochloride |

| Boc | tert-Butoxycarbonyl |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| DMF | Dimethylformamide |

| Bzl | Benzyl |

| tBu | tert-Butyl |

| SPPS | Solid-Phase Peptide Synthesis |

| EDA | Ethylenediamine |

Formation of Complex Peptide Structures

Impact on Peptide Chain Stability and Solubility

The incorporation of non-standard building blocks into peptide chains is a key strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited solubility. The chemical compound this compound, a mono-protected N-ethyl ethylenediamine derivative, serves as a versatile building block for introducing a modified diamine linker into peptides and peptidomimetics. This modification fundamentally alters the peptide backbone, leading to significant impacts on both chain stability and solubility.

Impact on Peptide Chain Stability

The primary driver for incorporating linkers like the one derived from this compound is to enhance the stability of the resulting peptide, particularly against enzymatic degradation. Peptidases, the enzymes responsible for peptide breakdown, recognize and cleave specific amide bonds (–CO-NH–) that constitute the backbone of a natural peptide.

By introducing an N-ethyl ethylenediamine moiety, the regular pattern of amide bonds is disrupted. This creates a non-natural, enzyme-resistant linkage within the peptide chain. Research into peptidomimetics has shown that replacing one or more α-carbons with nitrogen atoms, as is the case when using an ethylenediamine-based linker, results in improved stability against both hydrolysis and enzymatic degradation. google.com This modification can lead to peptidomimetic agents with substantially longer in vitro and in vivo half-lives compared to their natural peptide counterparts. google.com

A study on cyclic opioid peptides containing an ethylenediamine linker provides concrete evidence of this enhanced stability. Researchers synthesized a series of analogues and tested their stability in rat brain homogenate, which is rich in peptidases. The results showed that the peptides incorporating the linker were highly resistant to degradation.

| Peptide Analog | Linker Type | Amount of Peptide Remaining After 60 min Incubation with Rat Brain Homogenate (%) |

|---|---|---|

| Analog 1 | Ethylenediamine | 96.7 ± 1.5 |

| Analog 2 | Ethylenediamine | 98.9 ± 0.5 |

| Analog 3 | Ethylenediamine | 97.6 ± 0.8 |

| Analog 4 | Ethylenediamine | 95.4 ± 1.8 |

| Analog 5 | Ethylenediamine | 96.5 ± 1.1 |

| Analog 6 | Ethylenediamine | 98.1 ± 0.9 |

Data adapted from a study on the enzymatic stability of cyclic opioid peptides containing an ethylenediamine linker. nih.gov

The N-ethyl group on the linker can further contribute to stability. N-alkylation of peptide backbones is a known strategy to improve metabolic stability and other pharmacokinetic properties. nsf.gov This modification can sterically hinder the approach of peptidases, further protecting the molecule from degradation.

Impact on Peptide Chain Solubility

The solubility of a peptide is a critical parameter, affecting its synthesis, purification, and bioavailability. The incorporation of linkers derived from this compound can modulate solubility in several ways. Poor solubility is a frequent challenge during solid-phase peptide synthesis (SPPS), particularly with protected peptide precursors that tend to aggregate. nih.gov Introducing flexible linkers can disrupt these intermolecular interactions, potentially improving solubility in the organic solvents used during synthesis.

The N-ethyl group, being a small alkyl group, increases the lipophilicity of the peptide chain at the site of modification. This can be advantageous for improving a peptide's ability to cross biological membranes. nsf.gov Conversely, for peptides that are already highly hydrophobic, the strategic placement of more hydrophilic linkers can be used to improve aqueous solubility. researchgate.net The ethylenediamine backbone itself introduces a degree of flexibility and alters the hydrogen bonding capacity of the chain, which can influence its interaction with both aqueous and organic solvents. For instance, the introduction of a flexible ethylenediamine linker between rigid rings in certain molecules has been shown to allow for more favorable conformations that promote stability and function. researchgate.net

Advanced Materials Science Applications of Boc Eda Et Hcl

Development of Specialty Polymers utilizing Boc-eda-ET HCl

The incorporation of Boc-protected diamines like this compound into polymer structures is a key strategy for creating specialty polymers with enhanced characteristics. The Boc group serves as a temporary shield for one of the amine groups, allowing the other to be selectively reacted into a polymer backbone. This approach provides a route to introduce latent reactivity, which can be harnessed in subsequent steps to create functional materials for coatings, adhesives, and sealants. mdpi.comchemimpex.com

Functionalized Polymers for Coatings, Adhesives, and Sealants

Boc-protected diamines are valuable building blocks in the synthesis of functional polymers for high-performance applications. chemimpex.comchemimpex.com In the context of coatings and adhesives, the primary amine functionality, once deprotected, can serve as a reactive site for cross-linking or for grafting other molecules to alter surface properties.

For instance, in the development of advanced epoxy resins, Boc-protected diamines can be used to create amine-functionalized curing agents. tugraz.atijntse.com The protected diamine is first incorporated into a larger molecule, which is then used to cure the epoxy. After the initial curing process, the Boc group can be removed, exposing the primary amine. This newly available amine can then participate in secondary reactions, improving adhesion or enabling the covalent bonding of a topcoat. A similar principle is applied in creating thermally reversible crosslinked epoxy resins, where a diamine adduct crosslinking agent is synthesized starting from a Boc-protected amine, such as Boc-protected furylamine. patsnap.com

In the field of adhesives, research has shown the efficacy of using Boc-protected monomers to develop bio-based adhesives. A vinyl catechol monomer protected with a Boc group was synthesized and polymerized to create a well-defined catechol-containing polymer. rsc.org After deprotection, the exposed catechol groups, known for their strong adhesive properties, showed powerful adhesion to aluminum substrates when used as a primer with a commercial polyurethane adhesive. rsc.org This methodology highlights how Boc protection allows for the controlled synthesis of an adhesive polymer that can be activated when needed.

Polyurethanes (PUs) are another class of polymers where this strategy is employed. researchgate.net An antifouling polyurethane film, for example, was prepared using N-Boc-1,3-propanediamine as a spacer to graft chondroitin (B13769445) sulfate (B86663) onto the surface. researchgate.net The Boc group enables the controlled introduction of the diamine, which then acts as a linker for the functional molecule.

Tailoring Polymer Properties through its Incorporation

The inclusion of molecules like this compound is a powerful method for tailoring the bulk and surface properties of polymers. The ability to control the placement and density of functional amine groups allows for the fine-tuning of mechanical strength, thermal stability, solubility, and biocompatibility. chemimpex.comchemimpex.com

One key application is in the synthesis of poly(N-alkyl acrylamide) copolymers. Direct amidation of a base polymer like polymethylacrylate with mono-Boc-protected ethylenediamine (B42938) leads to the formation of polymers with pendant primary amine groups after the Boc-group is cleaved. ugent.be This method provides a pathway to water-soluble functional copolymers from commercial starting materials. ugent.be

In polyurethane synthesis, the use of Boc-protected, diazeniumdiolated chain extenders allows for the creation of polymers that can release nitric oxide (NO), a valuable feature for biomedical devices to prevent platelet adhesion. nih.gov By varying the amount of the protected chain extender incorporated into the polymer, researchers can tailor the amount of NO released from the final material. nih.gov This demonstrates precise control over a key functional property of the polymer.

Furthermore, the thermal cleavage of Boc-groups in conjugated polymers has been shown to alter their optoelectronic properties. After the removal of the Boc-groups, these polymers exhibit broader absorption bands and lower HOMO-LUMO gaps, which is significant for applications in organic electronics. uni-koeln.de This indicates that the deprotection step itself can be a tool for tuning the final electronic characteristics of the material.

Membrane Science Research with Boc-protected Ethylenediamine Derivatives

The field of membrane science has significantly benefited from the use of Boc-protected ethylenediamine (EDA) derivatives for the fabrication of high-performance desalination membranes. sjsu.eduscience.govatamanchemicals.com This strategy allows for the precise chemical tuning of the polyamide active layer, which is crucial for determining membrane performance. chemimpex.comchemimpex.com

Chemical Tuning of Polyamide Membranes for Desalination

Polyamide thin-film composite membranes are the industry standard for desalination, typically formed through the interfacial polymerization of an amine monomer (like m-phenylenediamine, MPD) and an acyl chloride monomer (trimesoyl chloride, TMC). chemimpex.compatsnap.com By strategically introducing a Boc-protected diamine into the amine solution, researchers can precisely control and modify the membrane's surface chemistry. chemimpex.comtugraz.at

In a recent study, Boc-protected ethylenediamine was used as a co-monomer with MPD. chemimpex.com Because one amine group on the EDA is protected by the bulky Boc group, only the free amine can participate in the initial interfacial polymerization reaction with TMC. chemimpex.comchemimpex.com This incorporates the Boc-EDA moiety into the polyamide structure. The presence of these protected groups alters the formation of the active layer, leading to a modified membrane structure even before the deprotection step. chemimpex.com

In Situ Boc-Deprotection in Membrane Fabrication

A key innovation in this area is the subsequent in situ deprotection of the Boc groups after the membrane has been formed. chemimpex.com This process involves removing the Boc protecting group, typically through acidic treatment, to expose the primary amine, which then becomes a hydrophilic ammonium (B1175870) group on the membrane surface. chemimpex.comchemimpex.comfrontiersin.org This post-fabrication modification enhances the membrane's hydrophilicity, which is known to improve water flux and fouling resistance. chemimpex.com

One study fabricated three types of membranes for comparison: a standard MPD-TMC membrane (control), a membrane incorporating Boc-protected EDA (MPD-TMC-EDA-Boc), and a third membrane that underwent the deprotection step (MPD-TMC-EDA-Deboc). chemimpex.com The results demonstrated the superiority of the deprotected membrane. chemimpex.comchemimpex.com

The performance data below highlights the significant improvements achieved through this Boc-protection/deprotection strategy.

| Membrane Type | Test Condition | Permeate Flux (L m⁻² h⁻¹) | Salt Rejection (%) |

|---|---|---|---|

| MPD-TMC (Control) | 2000 ppm NaCl, 20 bar | 20 | Not specified in abstract, but flux is 25% lower than Deboc |

| MPD-TMC-EDA-Deboc | 2000 ppm NaCl, 20 bar | 25 | 98 ± 0.5 |

| MPD-TMC-EDA-Deboc | 33,700 ppm Seawater NF permeate, 20 bar | 23 | 97 |

Furthermore, the deprotected membrane also showed enhanced antifouling performance, with a flux recovery of 95% compared to 93% for the control membrane. chemimpex.comtugraz.at This strategy of incorporating Boc-protected diamines and performing in situ deprotection represents a highly effective approach to significantly enhance both permeate flux and salt rejection in polyamide desalination membranes. chemimpex.comtugraz.at

Surface Modification and Functionalization Studies

The use of Boc-protected diamines extends to the direct modification and functionalization of material surfaces, providing a versatile method for attaching a wide range of molecules to substrates like glassy carbon or silicon. ugent.beresearchgate.net This technique relies on the principle of first anchoring the protected diamine to the surface and then deprotecting it to reveal a reactive amine "hook" for further chemical coupling. chemimpex.comresearchgate.net

A clear example of this is the covalent grafting of mono-Boc-protected diamines onto glassy carbon electrodes. researchgate.net The process involves the electrochemical oxidation of the free amine group of the Boc-protected diamine, which forms a covalent bond with the carbon surface. After this attachment, the Boc group is removed under acidic conditions. This leaves the surface decorated with linker molecules that have a terminal primary amine. researchgate.net These surface-bound amines can then be used to immobilize other molecules, such as redox probes like anthraquinone (B42736) and nitrobenzene (B124822), using standard coupling reactions. researchgate.net

Research has shown that this method is highly versatile. researchgate.net The length of the diamine linker can be varied, which in turn affects the surface coverage and the electron transfer kinetics of the attached molecules. For instance, with anthraquinone, surface coverage was found to decrease as the alkyl diamine linker length increased. researchgate.net This electrochemical attachment followed by solid-phase coupling provides a robust and adaptable methodology for creating complex molecular architectures on conductive surfaces. researchgate.net

This strategy is not limited to conductive substrates. Silicon surfaces have also been functionalized using Boc-protected amino alkenes. ugent.be These techniques are crucial for developing biosensors, where the controlled, covalent attachment of biomolecules is essential for device function. The use of a protecting group like Boc prevents undesirable side reactions and allows for a cleaner, more controlled surface functionalization process compared to directly using unprotected diamines. ugent.be

Electrografting onto Electrode Surfaces (e.g., Carbon Nanotubes, Graphene)

Electrografting has emerged as a powerful and precise method for covalently bonding molecules onto conductive and semiconductive surfaces. For materials like carbon nanotubes (CNTs) and graphene, this technique offers a way to alter their surface chemistry without disrupting their desirable bulk electronic and mechanical properties. u-tokyo.ac.jpacs.org this compound is an ideal candidate for this process due to its primary amine group, which can be electrochemically oxidized to form a reactive radical species.

The process typically involves the electrochemical oxidation of the unprotected primary amine of the Boc-protected ethylenediamine (Boc-EDA) linker. researchgate.netresearchgate.net This is often carried out in an organic solvent such as acetonitrile (B52724) (ACN) containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB). researchgate.netresearchgate.net When a positive potential is applied to a carbon electrode (such as one made from glassy carbon, CNTs, or graphene), the primary amine is oxidized, creating an amine radical. dergipark.org.tr This radical then rapidly attacks the carbon surface, forming a stable covalent carbon-nitrogen bond. xmu.edu.cn

The modification of the electrode is often performed by cycling the electrode potential, for instance, between 0.7 V and 2.2 V versus a saturated calomel (B162337) electrode (SCE). researchgate.netresearchgate.net A characteristic feature of this process is the appearance of a broad, irreversible oxidation peak in the first voltammetric scan, typically around +1.6 V. dergipark.org.tr In subsequent scans, the current of this peak diminishes significantly, indicating that the electrode surface is becoming progressively covered and, therefore, passivated by the insulating organic layer. xmu.edu.cn This self-limiting nature of electrografting is advantageous for creating well-defined monolayers.

The successful grafting of the Boc-EDA layer onto CNT and graphene surfaces has been confirmed through various analytical techniques. researchgate.net For example, cyclic voltammetry in the presence of a redox probe like potassium ferrocyanide (K4[Fe(CN)6]) can be used. dergipark.org.tr A bare, unmodified electrode will show a characteristic reversible redox wave for the probe, whereas an electrode successfully coated with the Boc-EDA layer will show a significant suppression of this wave, confirming that the surface is blocked. dergipark.org.tr

Research has shown that the efficiency of this electrografting process can be influenced by the reaction medium. For instance, adding sodium bicarbonate (NaHCO3) to the acetonitrile solution can lead to a more rapid formation of the attached amine layer and a higher ultimate surface coverage. xmu.edu.cn

| Parameter | Typical Condition | Reference |

| Reagent | N-Boc-ethylenediamine (Boc-EDA) | researchgate.netdergipark.org.tr |

| Electrode Material | Carbon Nanotubes (CNTs), Graphene, Glassy Carbon (GC) | researchgate.netresearchgate.net |

| Solvent | Acetonitrile (ACN) | researchgate.netresearchgate.net |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (TBATFB) | researchgate.netresearchgate.net |

| Electrochemical Technique | Cyclic Voltammetry (CV) | soton.ac.uk |

| Potential Window | e.g., 0 V to 2 V vs Ag/AgCl or 0.7 V to 2.2 V vs SCE | researchgate.netsoton.ac.uk |

| Key Observation | Irreversible oxidation peak (~+1.6 V) that decreases on subsequent scans | dergipark.org.tr |

Attachment of Probes and Linkers to Modified Surfaces

The true utility of grafting this compound onto a surface lies in the subsequent chemical transformations that the protected amine allows. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to the electrografting conditions but can be readily removed under acidic conditions to reveal a primary amine. researchgate.netresearchgate.net This deprotection step is crucial as it transforms the inert, passivated surface into a reactive platform for further functionalization.

The removal of the Boc group is typically achieved by immersing the modified electrode in a solution of 4 M hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) for about an hour at room temperature. researchgate.netacs.org This process cleaves the carbamate (B1207046), releasing tert-butanol (B103910) and carbon dioxide, and leaves a surface terminated with primary amine groups (-NH2). These amine-terminated surfaces are then ready for the attachment of a wide variety of molecules, including redox probes, biomolecules, or other linkers, typically through amide bond formation. researchgate.net

A common strategy for attaching molecules is through a coupling reaction with a carboxylic acid. For example, anthraquinone-2-carboxylic acid has been successfully coupled to amine-terminated surfaces. dergipark.org.trresearchgate.net This is often facilitated by activating the carboxylic acid with coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). soton.ac.uk The activated acid readily reacts with the surface amine groups to form a stable amide bond, covalently tethering the anthraquinone probe to the electrode surface. researchgate.net Similarly, other redox probes like nitrobenzene have been attached using this solid-phase coupling methodology. researchgate.netresearchgate.net

The success of these coupling reactions can be monitored electrochemically. For instance, after attaching an electroactive probe like anthraquinone, the modified electrode will exhibit the characteristic redox signals of that probe in cyclic voltammetry experiments, confirming its successful immobilization. xmu.edu.cnresearchgate.net The surface coverage of the attached probe can also be estimated from the electrochemical data. xmu.edu.cn This versatile, two-step process of electrografting a protected diamine followed by deprotection and coupling provides a powerful methodology for creating complex, functional molecular architectures on carbon surfaces. researchgate.net

| Step | Description | Typical Reagents | Reference |

| 1. Deprotection | Removal of the Boc protecting group to expose the primary amine. | 4 M HCl in dioxane or methanol | researchgate.netacs.org |

| 2. Activation | Activation of a carboxylic acid on the probe molecule for coupling. | EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), NHS (N-hydroxysuccinimide) | soton.ac.uk |

| 3. Coupling | Formation of a stable amide bond between the surface amine and the activated probe. | Amine-terminated surface, activated probe (e.g., Anthraquinone-2-carboxylic acid) | dergipark.org.trresearchgate.net |

| 4. Verification | Confirmation of probe attachment. | Cyclic Voltammetry | xmu.edu.cnresearchgate.net |

Derivatives and Analogues of Boc Eda Et Hcl in Research

Structure-Activity Relationship Studies of Modified Boc-ethylenediamine Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity or chemical reactivity. For Boc-ethylenediamine derivatives, these studies involve systematically altering substituents on the ethylenediamine (B42938) backbone and evaluating the impact on their properties and applications.

Variations in the substituents on the nitrogen atoms of Boc-ethylenediamine significantly influence the molecule's reactivity, stability, and utility in various synthetic applications. The introduction of alkyl or aryl groups can alter steric hindrance, nucleophilicity, and electronic properties, which in turn dictates their application in areas like medicinal chemistry and materials science.

For instance, a study on ethylenediamine-based inhibitors of human farnesyltransferase (hFTase) demonstrated the power of SAR. nih.gov By starting with a mono-N-Boc-ethylenediamine scaffold, researchers synthesized a library of 4-fold substituted derivatives. nih.gov The study revealed that specific substituents were key for potent inhibition; a para-benzonitrile group oriented toward the product exit groove and an N-methylimidazole group coordinating the catalytic zinc ion were critical for binding. nih.gov The systematic replacement of these groups helped to elucidate the optimal structure for anticancer activity. nih.gov

The reactivity of the unprotected amine is also modulated by the substituent on the other nitrogen. Compared to the unsubstituted N-Boc-ethylenediamine, which has a highly reactive primary amine, N-alkylated derivatives show different characteristics. For example, methyl and benzyl (B1604629) derivatives exhibit greater stability under basic conditions due to a decrease in electron density on the nitrogen. Dimethyl substitution, as in N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine, reduces nucleophilicity compared to diethyl or diisopropyl analogues. This modulation of reactivity is essential for controlling outcomes in alkylation or acylation reactions.

These tailored modifications allow for the development of compounds for specific purposes, from intermediates for potential neurological drugs to functional polymers and bioconjugation agents. chemimpex.comchemimpex.com

Table 1: Impact of Substituent Variation on Boc-ethylenediamine Derivatives

| Derivative Type | Substituent Effect | Impact on Reactivity & Applications |

|---|---|---|

| Unsubstituted | Unprotected primary amine is highly nucleophilic. | High reactivity in nucleophilic reactions; used as a versatile building block. sigmaaldrich.com |

| N-Alkyl (e.g., Methyl, Ethyl) | Increased steric hindrance and reduced electron density on nitrogen. | Improved stability under basic conditions; reduced nucleophilicity. Used as intermediates for pharmaceuticals and in bioconjugation. chemimpex.comchemimpex.com |

| N,N'-Dialkyl (e.g., Dimethyl) | Further reduced nucleophilicity compared to mono-alkylated or unsubstituted versions. | Influences selectivity in coupling reactions; used in peptide synthesis. |

| N-Benzyl | Introduces a bulky, aromatic group. chemimpex.com | Enhances stability and allows for selective reactions. chemimpex.com Key intermediate in the synthesis of pharmaceuticals, especially for neurological disorders. chemimpex.com |

| Multi-substituted (SAR-driven) | Specific substituents are placed to interact with biological targets (e.g., enzymes). nih.gov | Creates potent and selective inhibitors for therapeutic targets, such as farnesyltransferase in anticancer research. nih.gov |

The homologues of Boc-ethylenediamine, featuring different alkyl or aryl groups, are widely used as building blocks in organic synthesis and medicinal chemistry. Their unique structures allow for easy and selective modification, making them valuable intermediates. chemimpex.com

N-Boc-N-methyl-1,2-ethylenediamine is a mono-protected building block frequently used in the synthesis of complex organic molecules. scbt.com It serves as a crucial intermediate in the development of pharmaceuticals and peptide-based therapeutics, where the introduction of its specific amine functionality is essential for biological activity. chemimpex.com Research applications include its use in creating ligands for coordination chemistry and catalysts for material science. chemimpex.com

N-Boc-N'-benzyl-1,2-ethylenediamine hydrochloride is another versatile intermediate, particularly noted for its role in synthesizing pharmaceutical agents targeting neurological disorders. chemimpex.com The presence of the benzyl group provides a scaffold that can be further modified, while the Boc group ensures selective reactions at the other amine. chemimpex.com It is also employed in peptide chemistry to facilitate the construction of complex peptide structures, improving both yield and purity. chemimpex.com

Other homologues, such as N-Boc,N'-ethyl-1,2-ethylene diamine hydrochloride , are also important in pharmaceutical development and bioconjugation for creating targeted therapies. chemimpex.com The systematic study of these homologues allows researchers to fine-tune the properties of the final products. For example, N-t-Butyloxycarbonyl-N,N'-dimethyl-1,2-ethylenediamine hydrochloride is noted for its acid-labile Boc group, which is advantageous for stepwise synthesis in sensitive reactions compared to other protecting groups like tosyl.

Future Research Directions and Emerging Applications

Integration with Advanced Synthetic Methodologies

The evolution of synthetic organic chemistry continually provides more efficient and precise tools for molecule construction. The future utility of Boc-eda-ET HCl will be significantly enhanced by its integration with these advanced methodologies. Key research directions include its application in multicomponent reactions, which allow for the construction of complex molecules in a single step, and its use in sophisticated solid-phase synthesis strategies.

One promising area is the development of improved synthetic routes to the core structure itself. For instance, the synthesis of the related compound, ethyl N-[(2-Boc-amino)ethyl]glycinate, has been optimized via reductive alkylation, achieving high purity and near-quantitative yields without the need for column chromatography. Future work could adapt such efficient, scalable methods for the direct synthesis of this compound.

Furthermore, this compound is an ideal building block for creating unsymmetrical diamine structures, which are crucial in medicinal chemistry and materials science. rsc.org Advanced techniques like photo-induced carbonyl alkylative amination are being developed for this purpose. rsc.org The compound is also central to the synthesis of Peptide Nucleic Acid (PNA) monomers. rsc.org New strategies in solid-phase PNA synthesis utilize Boc chemistry, where this compound derivatives can be coupled with nucleobase acetic acids using activating agents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide·HCl (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org This approach allows for the efficient assembly of PNA oligomers, which are valuable in gene therapeutics and diagnostics. rsc.org

| Synthetic Methodology | Description | Potential Advantage for this compound | Reference |

| Reductive Alkylation | A method of forming amines from a carbonyl compound and ammonia, a primary, or secondary amine. | Provides a high-yield, high-purity, chromatography-free synthesis route for the parent compound. | |

| Multicomponent Reactions | Reactions where three or more reactants combine in a single step to form a product containing parts of all reactants. | Enables rapid and efficient synthesis of complex, diverse molecules from this compound. | rsc.org |

| Boc-based Solid-Phase Synthesis | Stepwise synthesis of polymers or oligomers (like PNAs) on a solid support using Boc-protected monomers. | Facilitates the automated and efficient synthesis of PNA oligomers for diagnostic and therapeutic use. | rsc.org |

| Cross-Electrophile Coupling | The cross-coupling of two different electrophiles driven by catalyst reduction. | Offers novel pathways to create complex derivatives by forming new C-C bonds with the this compound scaffold. | acs.org |

Exploration of Novel Biomedical Applications

The structural motifs within this compound make it a prime candidate for developing novel biomedical technologies. Its role as a linker and scaffold is being explored in areas ranging from medical imaging to next-generation therapeutics.

A significant emerging application is in the development of Positron Emission Tomography (PET) tracers. The precursor for the PET tracer [68Ga]BMSH, used for imaging Programmed Death-Ligand 1 (PD-L1) expression in tumors, is synthesized using N-Boc-ethylenediamine (Boc-EDA). mdpi.com This highlights the potential of using this compound derivatives to construct novel chelator-linked molecules for PET imaging, enabling non-invasive diagnosis and monitoring of diseases.

Another key area is the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins and often consist of two active "warheads" connected by a chemical linker. nih.gov The ethylenediamine (B42938) scaffold, accessible from this compound, is a common component of these linkers. Future research will likely focus on designing and synthesizing novel linkers derived from this compound to modulate the physicochemical properties and efficacy of PROTACs for targeting previously "undruggable" proteins in diseases like cancer. nih.govbioorg.orgresearchgate.net

Furthermore, the deprotected amine functionality of the molecule can be used to graft it onto nanomaterials, such as multiwalled carbon nanotubes (MWCNTs). mdpi.com These functionalized nanotubes can then be used to create stable nanohybrids with therapeutic agents, such as porphyrins, for applications in photodynamic therapy or targeted drug delivery. mdpi.com

| Biomedical Application | Role of this compound Moiety | Potential Impact | Reference |

| Peptide Nucleic Acids (PNAs) | Serves as the backbone monomer for PNA synthesis. | Development of gene-targeting therapeutics and advanced diagnostics with high stability. | rsc.org |

| PET Imaging Agents | Acts as a precursor for linking chelators to targeting vectors. | Creation of novel tracers for non-invasive diagnosis and monitoring of diseases like cancer. | mdpi.com |

| PROTAC Linkers | Provides a flexible and synthetically tractable scaffold for linkers in targeted protein degraders. | Enabling the development of new therapeutics for a wide range of diseases by degrading specific proteins. | nih.govresearchgate.net |

| Nanomaterial Functionalization | Covalently attached to nanomaterials to alter surface properties and attach other molecules. | Creation of advanced drug delivery systems and theranostic agents. | mdpi.com |

Green Chemistry Approaches in the Synthesis and Utilization of this compound

The principles of green chemistry are increasingly influencing the design of chemical processes to reduce environmental impact. Future research on this compound will likely incorporate these principles, focusing on more sustainable synthetic and utilization pathways.

A key target for green innovation is the protection and deprotection of the amine groups. Traditional methods for removing the Boc group often involve strong acids and organic solvents, which are environmentally taxing. researchgate.net Research into milder, more sustainable alternatives is ongoing. For example, cost-effective and environmentally friendly Lewis acids like iron(III) chloride (FeCl3) have been shown to efficiently mediate Boc deprotection. researchgate.net The development of photocatalytic methods, which use visible light as a renewable energy source, also represents a promising green alternative for driving chemical transformations. researchgate.netrsc.org

The synthesis of the N-Boc-ethylenediamine precursor itself can be made greener. A patented method describes a synthesis route using inexpensive raw materials that results in high yields and purity with fewer byproducts and less waste, offering significant economic and environmental benefits. google.com Applying similar strategies to the entire synthesis of this compound is a key future goal. This includes exploring the use of water as a reaction solvent and developing one-pot procedures that minimize waste and energy consumption. bioorg.orgresearchgate.net

| Process Step | Traditional Method | Green Alternative | Environmental Benefit | Reference |

| Boc Deprotection | Strong acids (e.g., TFA, 4M HCl in dioxane). researchgate.net | Catalytic Lewis acids (e.g., FeCl3); photocatalysis. | Reduced acidity, use of cheaper/safer reagents, lower energy consumption. | researchgate.netresearchgate.net |

| Solvent Use | Anhydrous organic solvents (e.g., Dioxane, DMF). rsc.orgmdpi.com | Aqueous media; solvent-free reactions. | Reduced use of volatile organic compounds (VOCs), improved safety. | researchgate.net |

| Synthesis Route | Multi-step synthesis with purification at each stage. | One-pot synthesis; multicomponent reactions. | Increased atom economy, reduced waste, fewer operational steps. | rsc.orggoogle.com |

| Energy Source | Thermal heating. | Visible-light photocatalysis. | Use of a renewable energy source, potential for reactions at ambient temperature. | rsc.orgrsc.org |

Expanding Applications in Catalysis and Materials Innovation

Beyond its biomedical potential, this compound is an emerging platform molecule for innovations in catalysis and advanced materials. The ability to selectively deprotect its amine groups allows for its incorporation into a wide range of functional materials and catalytic systems.

In materials science, a groundbreaking application involves the use of Boc-protected ethylenediamine to enhance the performance of polyamide membranes for water desalination. researchgate.net In this approach, the Boc-protected amine is incorporated into the membrane's active layer during interfacial polymerization. Subsequent removal of the Boc group generates hydrophilic ammonium (B1175870) groups on the membrane surface, which has been shown to increase permeate flux by 25% while maintaining high salt rejection. researchgate.net This strategy demonstrates a high potential for creating next-generation membranes for water purification.

In catalysis, the deprotected diamine structure can be used to create functionalized supports for catalysts. For example, the aminoethyl moiety can be grafted onto polymeric supports to immobilize metal catalysts or to act as an organocatalyst itself. mdpi.com This can lead to catalysts with enhanced stability and recyclability. Future research could explore the use of this compound to create novel porous organic polymers (POPs) or to functionalize existing frameworks, tailoring their properties for specific applications in gas storage, separation, or heterogeneous catalysis. the-innovation.org

| Application Area | Function of Eda-ET Moiety | Resulting Innovation | Reference |

| Desalination Membranes | Incorporated into polyamide layer; Boc-deprotection enhances hydrophilicity. | Increased water flux and high salt rejection, leading to more efficient desalination. | researchgate.net |

| Heterogeneous Catalysis | Serves as a linker to immobilize catalytic species onto a solid support. | Development of recyclable and more stable catalysts for industrial processes. | mdpi.com |

| Functional Nanomaterials | Covalently functionalizes surfaces of materials like carbon nanotubes. | Creates hybrid materials with unique optical and electronic properties for sensing or electronics. | mdpi.com |

| Porous Organic Frameworks | Acts as a functional building block or post-synthetic modification agent. | Materials with tailored pore environments for selective gas adsorption and separation. | the-innovation.org |

Table of Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-tert-Butoxycarbonyl-N'-(carboethoxymethyl)ethylenediamine hydrochloride |

| Boc | tert-Butoxycarbonyl |

| EDA / eda | Ethylenediamine |

| Boc-EDA | N-tert-Butoxycarbonyl-ethylenediamine |

| PNA | Peptide Nucleic Acid |

| EDC·HCl | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride |

| HOBt | 1-Hydroxybenzotriazole |

| MWCNT | Multiwalled Carbon Nanotube |

| PET | Positron Emission Tomography |

| PROTAC | Proteolysis Targeting Chimera |

| TFA | Trifluoroacetic acid |

| FeCl3 | Iron(III) chloride |

| DMF | N,N-Dimethylformamide |

Q & A

Q. How can systematic reviews address gaps in mechanistic studies of this compound?

- Methodological Answer : Follow PRISMA guidelines to screen studies. Use text-mining tools (e.g., ChemDataExtractor) to extract kinetic parameters and reaction pathways. Engage domain experts to assess bias in cell-based vs. cell-free assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.